1-methyl-N-propylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919836-24-1 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-methyl-N-propylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-3-6-10-9-4-7-11(2)8-5-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
JLIXDTSZENGGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCN(CC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl N Propylpiperidin 4 Amine and Analogues
Strategies for N-Substituted Piperidin-4-amine Synthesis
The creation of N-substituted piperidin-4-amines is a cornerstone of medicinal chemistry, with numerous methods developed for their synthesis. researchgate.net These strategies can be broadly categorized into the formation of the piperidine (B6355638) ring itself or the functionalization of a pre-existing piperidine structure. researchgate.netmdpi.com
Reductive Amination Approaches to Substituted Piperidines
Reductive amination is a widely utilized and versatile method for the synthesis of substituted piperidines. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A common pathway to 1-methyl-N-propylpiperidin-4-amine would involve the reductive amination of a suitably protected 4-piperidone (B1582916) with propylamine, followed by N-methylation.
The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently employed due to their mild nature and selectivity for the iminium ion over the carbonyl group. chim.itmasterorganicchemistry.com For instance, a one-pot synthesis can be achieved by reacting a piperidone derivative with an amine in the presence of a reducing agent like NaBH3CN. chim.it
A practical application of this method is the synthesis of N-(3-methoxy propyl)-4-amino-piperidine, a key intermediate for the drug prucalopride. google.com This synthesis involves the reaction of 1-(3-methoxy propyl) piperidine-4-ketone with a benzylamine (B48309) derivative, followed by catalytic hydrogenation to yield the desired product. google.com Similarly, the synthesis of various 4-aminopiperidine (B84694) derivatives has been accomplished through the reductive amination of 4-amino-1-Boc-piperidine with aldehydes. nih.gov
The double reductive amination (DRA) of dicarbonyl compounds offers a direct route to the piperidine skeleton. chim.it This approach has been successfully applied to the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyls, showcasing the method's utility in creating complex, functionalized piperidines. chim.it
Aza-Michael Reactions in Piperidine Ring Formation
The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful tool for constructing the piperidine ring. ntu.edu.sgrsc.orgresearchgate.net This intramolecular reaction (IMAMR) is a straightforward strategy for creating a variety of enantiomerically enriched N-heterocycles. nih.gov
The reaction can be catalyzed by organocatalysts, which allows for the synthesis of di- and tri-substituted piperidines. nih.gov For example, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can produce a range of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov
A tandem cross-metathesis/intramolecular aza-Michael reaction between enones and unsaturated carbamates, promoted by a Hoveyda-Grubbs catalyst in the presence of BF3·OEt2, provides an efficient route to β-amino carbonyl units within a piperidine structure. organic-chemistry.org Microwave irradiation can significantly accelerate this process. organic-chemistry.org
Furthermore, a biocatalytic aza-Michael strategy has been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones. acs.org This method utilizes a ω-transaminase (ω-TA) mediated reaction, demonstrating the potential of enzymatic processes in complex heterocyclic synthesis. acs.org
Alkylation and Other Functionalization Methods
Direct alkylation of the piperidine nitrogen is a common method for introducing substituents. researchgate.net This can be achieved by reacting a piperidine derivative with an alkyl halide, such as an alkyl bromide or iodide, often in the presence of a base like potassium carbonate or sodium hydride to neutralize the acid formed during the reaction. researchgate.netdesigner-drug.com The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can influence the reaction's efficiency. researchgate.net
For the synthesis of this compound, a sequential alkylation approach could be employed. Starting with a protected 4-aminopiperidine, one could first introduce the propyl group via N-alkylation with a propyl halide, followed by deprotection and subsequent methylation of the piperidine nitrogen.
The regioselectivity of alkylation can be controlled. For instance, 3-alkylpiperidines have been synthesized by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine, which can then be alkylated at the 3-position. odu.edu
Other functionalization methods include the Stork enamine alkylation, where enamines derived from piperidine are used as substrates. wikipedia.org Additionally, various catalytic C-H functionalization reactions have been developed to introduce substituents at specific positions on the piperidine ring, offering a direct and efficient route to a wide range of derivatives. nih.govnih.gov
Synthesis of Key Precursor Intermediates (e.g., N-substituted piperidin-4-ones)
The synthesis of N-substituted piperidin-4-ones is a critical step in many synthetic routes leading to 4-aminopiperidine derivatives. These piperidones serve as versatile intermediates that can be readily converted to the corresponding amines via reductive amination.
One common method for preparing N-substituted-4-piperidones involves a ring-closing reaction between a primary amine and 1,5-dichloro-3-pentanone. google.com This approach allows for the introduction of various substituents on the nitrogen atom by selecting the appropriate primary amine. google.com Another route involves the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation. For example, N-methyl-4-piperidone can be synthesized from methyl acrylate (B77674) and methylamine (B109427) gas through a sequence of Michael addition, Dieckmann cyclization, and decarboxylation. chembk.com
A one-pot oxidation-cyclization method has been developed for the preparation of a diverse range of N-substituted 4-piperidones. kcl.ac.uk This method utilizes divinyl ketone as a substrate for a double aza-Michael addition. kcl.ac.uk The Claisen-Schmidt condensation reaction between an N-substituted-4-piperidone and an aldehyde is another versatile method for creating more complex piperidine-based structures. ugm.ac.idresearchgate.net
The synthesis of N-methyl-4-piperidone can also be achieved by reacting diethyl 1,3-acetonedicarboxylate with formaldehyde (B43269) and methylamine in the presence of an acid catalyst like p-toluenesulfonic acid, followed by hydrolysis and decarboxylation. chemicalbook.com
Below is a table summarizing various synthetic methods for N-substituted piperidin-4-ones:
| Precursor | Reagents | Product | Yield (%) | Reference |
| Diethyl 1,3-acetonedicarboxylate | Formaldehyde, Methylamine, p-Toluenesulfonic acid, HCl | N-methyl-4-piperidone | 91.7 | chemicalbook.com |
| 1,5-dichloro-3-pentanone | Methylamine | N-methyl-4-piperidone | 75.2-78.2 | google.com |
| 4-Piperidinone | 1-Iodopropane, Potassium carbonate | 1-Propyl-4-piperidone | - | chemicalbook.com |
| Divinyl ketone | Benzylamine, MnO2 | N-benzyl-4-piperidone | 55 | kcl.ac.uk |
| 4-Piperidone | 2-Picolyl chloride, Carbonate base | N-(2-picolyl)-4-piperidone | 90 | designer-drug.com |
Stereoselective Synthesis and Chiral Control in Piperidine Scaffolds
The control of stereochemistry in the synthesis of piperidine derivatives is of paramount importance, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. rsc.org Various strategies have been developed to achieve stereoselective synthesis and exert chiral control over the piperidine scaffold. rsc.orgnih.gov
One approach involves the use of chiral catalysts in reactions such as C-H functionalization. nih.govnih.gov For example, rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes have been used for the site-selective and stereoselective synthesis of positional analogues of methylphenidate. nih.govnih.gov The choice of catalyst and protecting group on the piperidine nitrogen can direct the functionalization to specific positions (C2, C3, or C4) with high diastereoselectivity. nih.govnih.gov
Asymmetric aza-Michael reactions provide another avenue for enantioselective piperidine synthesis. rsc.orgdocumentsdelivered.com Organocatalytic intramolecular aza-Michael reactions have been employed in desymmetrization processes to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgdocumentsdelivered.com The use of chiral auxiliaries, such as chiral sulfinyl imines, can also direct the stereochemical outcome of reactions. nih.gov
The stereoselective reduction of N-substituted piperidin-4-ones can lead to the formation of chiral 4-hydroxypiperidines, which can then be converted to chiral 4-aminopiperidines. Furthermore, the stereoselective addition of nucleophiles to pyridinium (B92312) salts, directed by a chiral auxiliary, offers a route to enantiomerically enriched 2-substituted piperidines. acs.org
Recent advances have also demonstrated the kinetic resolution of racemic piperidine derivatives to obtain highly enantioenriched products. For instance, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system has been achieved with high enantiomeric ratios. rsc.org
The following table highlights some stereoselective synthetic methods for piperidine derivatives:
| Reaction Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
| C-H Functionalization | Rhodium catalysts | 2-, 3-, or 4-substituted piperidines | Catalyst and protecting group control regioselectivity and diastereoselectivity. | nih.govnih.gov |
| Aza-Michael Reaction | Chiral organocatalysts | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Desymmetrization of prochiral substrates. | rsc.orgdocumentsdelivered.com |
| Addition to Pyridinium Salts | Chiral auxiliary | Enantiomerically enriched 2-substituted piperidines | Directing group controls regioselectivity and stereoselectivity. | acs.org |
| Kinetic Resolution | Chiral base (n-BuLi/sparteine) | Enantioenriched spirocyclic 2-arylpiperidines | High enantiomeric ratios achieved. | rsc.org |
| Asymmetric Hydrogenation | Rh(I) catalyst | Chiral 4-amino-3-hydroxy piperidine | Control over relative and absolute stereochemistry. | nih.gov |
Preclinical Pharmacological Investigations
In Vitro Receptor Binding and Affinity Profiling
No specific receptor binding or affinity data for 1-methyl-N-propylpiperidin-4-amine could be located. The subsections below represent the intended targets for which no information was found.
Sigma Receptor Subtype Affinity (σ1, σ2)
There is no available data from radioligand binding assays or other affinity studies to quantify the interaction of this compound with either the sigma-1 (σ1) or sigma-2 (σ2) receptor subtypes. While many piperidine-containing molecules are known to interact with sigma receptors, the specific affinity (e.g., Ki or IC50 values) of this compound for these targets has not been reported. unict.itnih.gov
Monoamine Neurotransmitter Transporter and Receptor Interactions (e.g., Dopamine (B1211576), Serotonin (B10506), Noradrenaline)
Information regarding the binding affinity and potential inhibitory activity of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET) is not available. nih.gov Studies have not been published that characterize its potential to interfere with monoamine reuptake.
Histamine (B1213489) Receptor Antagonism (e.g., H3)
The affinity of this compound for histamine receptors, particularly the H3 subtype, has not been characterized in the scientific literature. nih.govnih.gov Although the piperidine (B6355638) scaffold is present in many known H3 receptor antagonists, the specific antagonistic properties of this compound remain uninvestigated. mdpi.comacs.org
Other Receptor and Enzyme Target Engagements
Screening data for this compound against a wider panel of other receptors and enzymes are not publicly available.
Functional Assays for Target Activity Assessment
In line with the absence of binding affinity data, no results from functional assays (e.g., cAMP accumulation assays, calcium flux assays, or neurotransmitter release assays) have been published for this compound. Such studies would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at any identified targets, but this research has not been reported.
In Vitro Biological Activity Spectrum of Piperidine Derivatives
While specific data on this compound is absent, the piperidine moiety is a well-established privileged structure in medicinal chemistry. Derivatives of piperidine have been investigated and developed for a vast array of biological activities. Depending on the substitutions on the piperidine ring, these compounds can act as ligands for a multitude of targets, including but not limited to:
Sigma Receptors: Various substituted piperidines have shown high affinity for both σ1 and σ2 receptors. unict.it
Monoamine Transporters: The piperidine scaffold is central to many compounds that inhibit the reuptake of dopamine, serotonin, and norepinephrine. nih.gov
Histamine Receptors: A significant number of potent and selective histamine H3 receptor antagonists incorporate a piperidine ring in their structure. nih.govmdpi.comacs.org
Other CNS Targets: The piperidine core is found in ligands for opioid receptors, NMDA receptors, and various G-protein coupled receptors (GPCRs).
Enzyme Inhibition: Piperidine derivatives have been developed as inhibitors for enzymes such as cholinesterases. nih.gov
This broad spectrum of activity underscores the versatility of the piperidine scaffold but does not provide specific information about the biological profile of this compound. Without direct experimental data, its pharmacological characteristics cannot be determined.
Despite a comprehensive search for scientific literature on the preclinical pharmacological properties of This compound , no specific research data was identified for this particular compound.
Extensive database queries were conducted to locate studies pertaining to the antineoplastic, antiproliferative, anti-inflammatory, antimicrobial, and central nervous system modulatory effects of this compound, as well as any other documented preclinical biological activities. The search did not yield any published articles, patents, or other scholarly sources containing experimental data on these pharmacological aspects for this specific molecule.
While research exists for other substituted piperidine compounds, the unique combination of a methyl group at the 1-position and an N-propyl group at the 4-amino position of the piperidine ring in this compound makes it a distinct chemical entity. The pharmacological profile of a compound is highly dependent on its precise chemical structure, and therefore, data from related but different molecules cannot be extrapolated to accurately describe the activities of this compound.
Consequently, without any available preclinical data, it is not possible to provide an article detailing the pharmacological investigations of this compound as requested.
Structure Activity Relationship Sar Studies of 1 Methyl N Propylpiperidin 4 Amine Analogues
Impact of N-Substitution on Biological Activity and Selectivity
The substituent at the nitrogen atom of the piperidine (B6355638) ring plays a pivotal role in modulating the biological activity and selectivity of 4-aminopiperidine (B84694) derivatives. Variations at this position can significantly influence the compound's affinity for different receptors.
Research into N-substituted 4-piperidinyl benzilates has provided valuable insights into the impact of N-alkylation on muscarinic receptor affinity. Studies have shown that N-substitution with smaller alkyl groups, such as methyl or ethyl, can increase binding affinity. For instance, 4-piperidinyl benzilate itself exhibits a Ki value of 2.0 nM for central muscarinic cholinergic receptors. N-substitution with a methyl or an ethyl group enhances this affinity, resulting in a Ki of 0.2 nM. nih.gov However, increasing the bulkiness of the alkyl group, for example to n-propyl or isopropyl, leads to a significant decrease in binding affinity by over 100-fold. nih.gov This suggests that the binding pocket around the piperidinyl nitrogen can accommodate smaller alkyl groups more favorably. Interestingly, the introduction of aralkyl substituents like benzyl (B1604629) can maintain high affinity (Ki = 0.2 nM), indicating that the receptor can tolerate certain bulky aromatic substitutions as well or even better than larger straight-chain or branched alkyl groups. nih.gov
In the context of opioid receptors, the N-substituent also dictates the binding profile. A series of 4-substituted piperidine and piperazine (B1678402) compounds have been evaluated for their affinity for mu (µ) and delta (δ) opioid receptors (MOR and DOR, respectively). These studies reveal that modifications to the N-substituent can fine-tune the balance of activity between these two receptor subtypes, which is a key strategy in developing analgesics with reduced side effects. nih.gov
The following table summarizes the effect of N-substitution on the muscarinic receptor affinity of 4-piperidinyl benzilate analogues.
| Compound | N-Substituent | Ki (nM) for Muscarinic Receptors |
| 4-Piperidinyl benzilate | H | 2.0 |
| N-Methyl-4-piperidinyl benzilate | Methyl | 0.2 |
| N-Ethyl-4-piperidinyl benzilate | Ethyl | 0.2 |
| N-Propyl-4-piperidinyl benzilate | n-Propyl | >200 |
| N-Isopropyl-4-piperidinyl benzilate | Isopropyl | >200 |
| N-Benzyl-4-piperidinyl benzilate | Benzyl | 0.2 |
| N-(p-Nitrobenzyl)-4-piperidinyl benzilate | p-Nitrobenzyl | 13.0 |
| N-(p-Fluorobenzyl)-4-piperidinyl benzilate | p-Fluorobenzyl | 3.0 |
| N-Phenethyl-4-piperidinyl benzilate | Phenethyl | 8.0 |
| N-(p-Nitrophenethyl)-4-piperidinyl benzilate | p-Nitrophenethyl | 15.0 |
Data sourced from a study on N-substituted derivatives of 4-piperidinyl benzilate. nih.gov
Role of the Propyl Group and Alkyl Chain Length at the 4-Amino Position
The n-propyl group attached to the 4-amino nitrogen of the piperidine ring is a critical determinant of the pharmacological activity of these compounds. The length and nature of this alkyl chain can significantly impact receptor affinity and functional activity.
In a series of 4-substituted piperidine and piperazine analogues evaluated for opioid receptor binding, extension of the side chain from one to three methylene (B1212753) units did not drastically alter the binding affinity at either MOR or DOR. However, this modification did influence the functional activity, with the longer chain analogue behaving as a weak partial agonist at MOR. nih.gov Further extension of the alkyl chain to four carbons resulted in a boost in MOR binding affinity, although it slightly compromised the balanced MOR/DOR affinity profile. nih.gov This highlights that while a certain chain length is tolerated for binding, subtle changes can switch a compound from an antagonist to a partial agonist.
The antifungal activity of 4-aminopiperidines is also heavily dependent on the alkyl chain at the 4-amino position. A study on a library of over 30 4-aminopiperidines revealed that a long alkyl chain is crucial for their antifungal properties. Specifically, compounds with a dodecyl (C12) chain at the 4-amino nitrogen, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates with potent activity against various Candida and Aspergillus species. nih.gov This suggests that a significant lipophilic interaction provided by the long alkyl chain is necessary for the antifungal mechanism of action.
The following table illustrates the effect of varying the linker length between the piperazine core and an aromatic moiety on opioid receptor affinity.
| Compound | Linker (n) | MOR Ki (nM) | DOR Ki (nM) |
| Analogue 1 | 1 | 29 | 150 |
| Analogue 2 | 3 | 29 | 150 |
| Analogue 3 | 4 | 6.6 | 171 |
Data from a study on 4-substituted piperidines and piperazines. nih.gov
Stereochemical Effects on Receptor Affinity and Selectivity
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets. In the case of 1-methyl-N-propylpiperidin-4-amine analogues, the presence of chiral centers can lead to stereoisomers with distinct pharmacological profiles.
The absolute configuration of chiral centers also plays a critical role. In a study of 3-aminopiperidine-based peptide analogues, the (S)- and (R)-enantiomers exhibited different inhibitory properties against the bacterial cysteine protease IdeS. nih.gov This demonstrates that even subtle changes in the spatial arrangement of a single substituent on the piperidine ring can lead to significant differences in biological activity.
Although a comprehensive data table for the stereoisomers of this compound cannot be constructed based on the available search results, the established principles of stereopharmacology strongly suggest that the different stereoisomers of this compound and its analogues would exhibit varying affinities and selectivities for their biological targets. Further research is warranted to isolate and characterize the individual stereoisomers and to elucidate their specific pharmacological properties.
Influence of Piperidine Ring Substitutions on Pharmacological Profile
Introducing substituents onto the piperidine ring itself provides another avenue for modifying the pharmacological profile of this compound analogues. The position, size, and electronic properties of these substituents can influence binding affinity, selectivity, and even the mechanism of action.
The synthesis of 4-substituted-4-aminopiperidine derivatives allows for the introduction of various groups at the 4-position, directly impacting the molecule's interaction with its target. nih.gov For example, in a series of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines, the nature of the substituent at the 4-position was found to be critical for analgesic and anesthetic properties. nih.gov Isosteric replacement of a phenyl group with different heteroaryl substituents led to a range of compounds with varying potencies and durations of action. nih.gov
Furthermore, substitutions at other positions on the piperidine ring can also have a significant impact. In a study of piperidine diamine derivatives as factor Xa inhibitors, two racemic cis-piperidine diamine derivatives with different substitution patterns were investigated. The results showed that the position of the substituents on the piperidine ring led to differences in inhibitory activity, anticoagulant activity, and aqueous solubility. nih.gov
A study on symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as estrogen receptor (ER) modulators found that the introduction of four methyl groups adjacent to the piperidine ring nitrogen atom remarkably enhanced ERα binding affinity. nih.gov This suggests that strategic substitution on the piperidine ring can improve ligand-receptor interactions.
The following table presents data on the antifungal activity of N-substituted 4-aminopiperidines, highlighting the influence of substitution on the piperidine nitrogen.
| Compound | N1-Substituent | N4-Substituent | Antifungal Activity (Yarrowia lipolytica) |
| Analogue A | Benzyl | Dodecyl | High |
| Analogue B | Phenethyl | Dodecyl | High |
Data derived from a study on 4-aminopiperidines as novel antifungal agents. nih.gov
Computational Chemistry and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are derived from the 2D representation of a molecule, such as molecular weight, logP, and topological indices. These models are computationally less intensive and are useful for initial screening and understanding general trends within a chemical series.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules.
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with the biological activity data to generate a 3D contour map that highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For a series of piperidine-based cocaine analogues, a CoMFA study revealed that both steric and electrostatic interactions play crucial roles in their binding to the dopamine (B1211576) transporter (DAT). nih.gov The contributions from steric and electrostatic fields were found to be significant, indicating that the size and charge distribution of substituents on the piperidine (B6355638) ring are critical for binding affinity. nih.gov
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing biological activity. In a study on 1,2-dihydropyridine derivatives as anticancer agents, CoMSIA models were successfully developed to understand their inhibitory activity. nih.gov
For 1-methyl-N-propylpiperidin-4-amine, a 3D-QSAR study would involve aligning it with a series of structurally similar compounds with known biological activities. The resulting models could guide the modification of the N-propyl group or the piperidine ring to enhance its desired activity.
A study on piperidine derivatives designed as HDM2 inhibitors utilized a group-based QSAR (GQSAR) model to predict the inhibitory activity of a combinatorial library of molecules, leading to the identification of potent lead compounds. researchgate.net This highlights the utility of QSAR in guiding the design of novel therapeutic agents.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode of a molecule and for identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.
In the context of this compound, molecular docking could be used to predict its binding pose within the active site of a potential biological target. For example, studies on piperidine-based compounds have utilized molecular docking to investigate their interactions with targets like the sigma-1 receptor and enoyl-acyl carrier protein (EACP) reductase. rsc.orgnih.gov These studies often reveal specific amino acid residues that are critical for binding.
A molecular docking study on piperidine/piperazine-based compounds identified a potent sigma receptor 1 (S1R) agonist and computational analysis revealed crucial amino acid residues involved in the interaction. rsc.org Similarly, docking studies on novel piperidin-4-imine derivatives as antitubercular agents provided a good prediction of the interactions between the molecules and the EACP reductase enzyme. nih.gov
The following table illustrates typical data obtained from molecular docking studies, showing the binding energies of different piperidine derivatives against a hypothetical target.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound (Hypothetical) | -7.5 | TYR120, PHE250, ASP100 |
| Analog 1 (N-ethyl) | -7.2 | TYR120, PHE250 |
| Analog 2 (N-butyl) | -7.8 | TYR120, PHE250, ASP100, VAL80 |
| Analog 3 (4-phenyl) | -8.5 | TYR120, PHE250, ASP100, TRP300 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and analyze the conformational changes that occur upon ligand binding.
For this compound, an MD simulation of its complex with a target protein would reveal the stability of the interaction and the flexibility of both the ligand and the protein's active site. A study on piperidine derivatives using MD simulations investigated their structural and electronic properties, providing insights into their molecular interactions in a biological environment. researchgate.net The simulations, run for 100 nanoseconds, elucidated key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net
Another computational study on piperidine/piperazine-based compounds used MD simulations to understand the binding mode of a promising sigma-1 receptor ligand, revealing the crucial amino acid residues that interacted with the compound. rsc.org
In Silico Prediction of Pharmacological Activity Spectra (e.g., PASS)
Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the probable biological activities of a compound based on its structural formula. The prediction is based on a large training set of known drug-like compounds and their activities. PASS provides a list of potential biological activities with a corresponding probability of being active (Pa) and inactive (Pi).
A PASS analysis of this compound could reveal a wide range of potential pharmacological effects, helping to guide experimental screening efforts. For instance, a computer-aided evaluation of new piperidine derivatives using PASS predicted a high probability for effects on the central nervous system, including anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org The analysis also suggested potential as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.org
The table below shows a hypothetical PASS prediction for this compound.
| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
| Dopamine receptor antagonist | 0.850 | 0.015 |
| Serotonin (B10506) reuptake inhibitor | 0.780 | 0.032 |
| Acetylcholinesterase inhibitor | 0.650 | 0.089 |
| Antihypertensive | 0.520 | 0.150 |
| Anti-inflammatory | 0.450 | 0.210 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Preclinical Pharmacokinetic and Metabolic Profiling
In Vitro Metabolic Stability Assessments
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. For 4-aminopiperidine (B84694) derivatives, N-dealkylation is a predominant metabolic pathway, often catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor. nih.govacs.org In vitro studies using liver microsomes are standard for assessing metabolic stability.
While specific data for 1-methyl-N-propylpiperidin-4-amine is not available, studies on analogous 4-aminopiperidine structures provide valuable insights. For instance, research on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines demonstrated that bioisosteric replacement of a piperazine (B1678402) ring with an aminopiperidine or piperidine (B6355638) amine structure can lead to compounds with high to moderate dopamine (B1211576) transporter (DAT) affinities and notable metabolic stability in rat liver microsomes. news-medical.net Another study on 4-amino-4-benzylpiperidines revealed that these compounds underwent metabolism in vivo, resulting in rapid clearance. acs.org
The metabolic fate of this compound would likely involve N-dealkylation at either the N-methyl or N-propyl position. The relative lability of these groups would influence the primary metabolic route. Generally, smaller alkyl groups are more readily cleaved. Therefore, N-demethylation might be a significant metabolic pathway. Ring oxidation of the piperidine core is another potential, though often less prominent, metabolic transformation. nih.gov
Table 1: Representative In Vitro Metabolic Stability of Related Piperidine Derivatives
| Compound/Series | In Vitro System | Key Findings | Reference |
| Aminopiperidine Analogues | Rat Liver Microsomes | Showed improved metabolic stability compared to piperazine counterparts. | nih.gov |
| 4-Amino-4-benzylpiperidines | In vivo models | Underwent rapid metabolism leading to high clearance. | acs.org |
| 4-Aminopiperidine Drugs | Human Liver Microsomes | N-dealkylation is a major metabolic pathway, primarily via CYP3A4. | nih.gov |
This table presents data from related compounds to infer the potential metabolic profile of this compound.
Pharmacokinetic Evaluation in Preclinical Models
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its therapeutic efficacy and dosing regimen. Preclinical models, typically rodents, are used to evaluate these parameters. For piperidine derivatives, properties such as lipophilicity and ionization state significantly influence their pharmacokinetic behavior. nih.gov
Although specific pharmacokinetic data for this compound are not publicly available, research on similar structures offers a predictive framework. For example, a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides showed that these compounds could be potent and orally bioavailable inhibitors of Protein Kinase B (PKB). acs.org This suggests that with appropriate structural modifications, piperidine-based compounds can achieve favorable pharmacokinetic profiles.
The introduction of a piperidine ring is often a strategy to improve the pharmacokinetic properties of drug candidates. psu.edu The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can influence its solubility and interaction with biological targets and transporters.
Table 2: Illustrative Pharmacokinetic Parameters of a Related Piperidine Derivative in a Preclinical Model
| Compound | Animal Model | Dosing Route | Key Pharmacokinetic Observation | Reference |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative | Mouse | Oral | Demonstrated oral bioavailability and in vivo efficacy in tumor xenograft models. | acs.org |
This table is illustrative and uses data from a related compound to suggest the potential for favorable pharmacokinetics in the 4-aminopiperidine class.
Strategies for Enhancing Pharmacokinetic Properties
Several medicinal chemistry strategies can be employed to enhance the pharmacokinetic properties of piperidine-containing compounds like this compound. nih.gov These strategies often focus on mitigating metabolic liabilities and optimizing physicochemical properties.
One common approach is to block sites of metabolic attack. If, for instance, N-dealkylation is found to be a major clearance pathway, introducing steric hindrance around the nitrogen atoms could slow down this process. For example, replacing a metabolically labile methyl group with a cyclopropylmethyl group can sometimes improve metabolic stability.
Furthermore, scaffold hopping, which involves replacing a core molecular structure with a bioisosteric equivalent, can be a powerful tool. nih.gov For piperidine derivatives, this could mean altering the substitution pattern on the piperidine ring or replacing the piperidine itself with another heterocyclic system to achieve a better balance of potency, selectivity, and pharmacokinetic properties. For example, replacing a phenyl group with a more metabolically stable pyridyl or pyrimidyl group is a known strategy to reduce oxidative metabolism. nih.gov
Finally, the formation of host-guest complexes, for instance with cyclodextrins, has been explored for some piperidine derivatives to improve their solubility and bioavailability. nih.gov
Analytical Method Development and Characterization
Chromatographic Techniques for Compound Analysis (e.g., LC-MS/MS, HPLC, UPLC)
There are no published studies that describe the application of chromatographic techniques for the analysis of 1-methyl-N-propylpiperidin-4-amine. While methods for related piperidine (B6355638) derivatives have been documented, these cannot be directly extrapolated to this specific compound without experimental validation.
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Detailed spectroscopic characterization data, such as assigned NMR spectra or specific mass spectrometry fragmentation patterns for this compound, are not available in published research.
Method Validation for Quantitative Determination
As no quantitative analytical methods have been published for this compound, there is no information available regarding the validation of such methods. Parameters such as linearity, accuracy, precision, and limits of detection and quantification have not been established or reported in the scientific literature.
Therapeutic Potential and Future Research Directions Preclinical Focus
Preclinical Evidence for Central Nervous System Applications
The piperidine (B6355638) moiety is a fundamental part of many compounds targeting the central nervous system. nih.gov Research into piperidine derivatives has revealed their potential as antipsychotics, analgesics, and treatments for neurodegenerative diseases. nih.govijnrd.org
A significant area of investigation for piperidine-4-amine derivatives is their ability to modulate the levels of key neurotransmitters in the brain. A series of N-alkyl-N-arylmethylpiperidin-4-amines have been identified as inhibitors of both serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov The inhibition of neurotransmitter reuptake is a crucial mechanism for treating various neurological and psychiatric disorders. biomolther.org
Furthermore, some piperidine derivatives have shown potent inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine (B1211576). acs.orgnih.gov Specifically, inhibition of MAO-B is considered a key strategy in managing neurodegenerative diseases. nih.gov The structure of the piperidine derivative, including the nature of the substituents, plays a critical role in its potency and selectivity for MAO-A versus MAO-B. acs.org For instance, derivatives with an N-propyl group have been noted for their potent activity. acs.org
Some piperidine derivatives also exhibit high affinity for other important CNS targets, such as the sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors. nih.gov The piperidine ring has been identified as a crucial structural element for dual activity at both H3 and σ1 receptors. nih.gov
The ability of piperidine-4-amine derivatives to inhibit neurotransmitter reuptake and modulate key enzymes and receptors points to their potential in treating a range of neurological disorders. The dual inhibition of serotonin and norepinephrine reuptake is a validated approach for managing depression and anxiety disorders. nih.gov
The inhibition of MAO-B by piperidine derivatives has significant implications for neurodegenerative diseases such as Parkinson's disease. acs.orgnih.gov By preventing the breakdown of dopamine, these compounds can help to alleviate the motor symptoms associated with the disease. nih.gov Preclinical studies have shown that MAO-B inhibitors can protect against the neurotoxicity that leads to the degeneration of dopaminergic neurons. nih.gov
The modulation of the trace amine-associated receptor 1 (TAAR1) by piperidine derivatives represents a novel approach for the treatment of psychotic disorders like schizophrenia. nih.gov Agonism at the TAAR1 receptor can modulate dopaminergic function, offering a potential new mechanism for antipsychotic action. nih.gov
| Potential Neurological Application | Mechanism of Action | Relevant Preclinical Findings |
| Depression/Anxiety | Serotonin and Norepinephrine Reuptake Inhibition | N-alkyl-N-arylmethylpiperidin-4-amines demonstrate dual inhibitory activity. nih.gov |
| Parkinson's Disease | Monoamine Oxidase B (MAO-B) Inhibition | Piperidine derivatives show potent and selective inhibition of MAO-B, protecting against dopaminergic neurotoxicity. acs.orgnih.gov |
| Psychotic Disorders | Trace Amine-Associated Receptor 1 (TAAR1) Agonism | 4-(2-aminoethyl)piperidine derivatives show promise in animal models of psychosis. nih.gov |
| Neuropathic Pain | Sigma-1 (σ1) and Histamine H3 (H3) Receptor Antagonism | Dual-acting piperidine derivatives show antinociceptive properties in preclinical models. nih.gov |
Emerging Preclinical Therapeutic Areas (e.g., Anti-cancer, Anti-inflammatory)
Beyond CNS applications, preclinical research has highlighted the potential of piperidine derivatives in other therapeutic areas, including oncology and inflammatory diseases.
Anti-cancer: Piperidine derivatives have been investigated for their anti-cancer properties through various mechanisms. nih.govresearchgate.net Some compounds have shown cytotoxic activity against a range of cancer cell lines, including those from colon cancer (HT-29), cervical cancer (HeLa), breast cancer (MCF-7), and liver cancer (HepG2). researchgate.net The structure-activity relationship studies indicate that the presence of certain functional groups on the piperidine ring is crucial for their anti-proliferative effects. researchgate.net
Anti-inflammatory: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.gov Certain piperidine derivatives have been identified as novel inhibitors of the NLRP3 inflammasome, suggesting their potential as anti-inflammatory agents. nih.gov
Antiviral: The piperidine scaffold has also been utilized in the development of antiviral agents. For instance, piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov Additionally, computational studies have explored piperidine derivatives as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. usb.ac.ir
| Emerging Therapeutic Area | Target/Mechanism | Examples of Investigated Derivatives |
| Anti-cancer | Cytotoxicity against various cancer cell lines | Diphenyl(piperidine-4-yl)methanol derivatives researchgate.net |
| Anti-inflammatory | Inhibition of the NLRP3 inflammasome | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives nih.gov |
| Antiviral (HIV) | Inhibition of HIV-1 reverse transcriptase | Piperidin-4-yl-aminopyrimidine derivatives nih.gov |
| Antiviral (HCV) | Inhibition of HCV NS5B polymerase | N-phenethylpiperidin-4-amine derivatives usb.ac.ir |
Rational Drug Design Strategies for Optimization
The optimization of piperidine-4-amine derivatives for specific therapeutic targets is an active area of research driven by rational drug design strategies. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications affect biological activity. nih.govbiomolther.org
For instance, in the development of monoamine reuptake inhibitors, the length of the carbon linker between the amine and the 4-benzylpiperidine (B145979) core has been shown to be a critical determinant of selectivity for the dopamine transporter over the serotonin and norepinephrine transporters. biomolther.org Similarly, the nature of the aromatic substituents significantly influences the inhibitory potency at each of these transporters. biomolther.org
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are increasingly being used to guide the design of new piperidine derivatives. usb.ac.ir These in-silico techniques allow for the prediction of a compound's activity and properties before its synthesis, thereby accelerating the drug discovery process. usb.ac.ir
Scaffold hopping is another strategy employed to discover novel chemical series with improved properties. acs.org This involves replacing the core chemical structure of a known active compound with a different scaffold while retaining the key pharmacophoric features. This approach has been used to develop new SIK2/SIK3 inhibitors with better selectivity and pharmacokinetic profiles. acs.org
Challenges and Opportunities in Preclinical Development of Piperidine-4-amine Derivatives
The preclinical development of piperidine-4-amine derivatives, while promising, is not without its challenges. A key challenge is achieving the desired selectivity for the intended biological target to minimize off-target effects. nih.gov For example, in the development of MAO inhibitors, achieving selectivity for MAO-B over MAO-A is often a primary objective. acs.org
Metabolic stability is another significant hurdle. Some piperidine derivatives can be substrates for enzymes like aldehyde oxidase (AO), which can lead to rapid clearance and challenges in translating preclinical findings from animal models to humans due to species differences in enzyme expression and activity. acs.org
Furthermore, achieving favorable pharmacokinetic properties, such as good oral bioavailability and appropriate distribution to the target tissues, is essential for a successful drug candidate. The physicochemical properties of the piperidine derivatives, such as lipophilicity, play a crucial role in this regard. acs.org
Despite these challenges, the versatility of the piperidine scaffold presents numerous opportunities for the development of new therapeutics. The ability to systematically modify the piperidine ring allows for the fine-tuning of a compound's pharmacological profile. nih.gov The growing understanding of the role of various receptors and enzymes in disease pathogenesis, coupled with advances in drug design technologies, continues to fuel the exploration of piperidine-4-amine derivatives for a wide range of medical conditions. The development of dual-acting or multi-target ligands, such as compounds that target both the H3 and σ1 receptors, represents an exciting opportunity to address complex diseases with a single molecule. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-methyl-N-propylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via alkylation of a piperidine precursor. For example, reacting 4-aminopiperidine with methyl and propyl halides under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like THF or DMF. Optimization involves controlling stoichiometry (e.g., excess alkylating agent), temperature (40–80°C), and reaction time (12–24 hrs). Purification typically employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methyl and propyl groups on the piperidine nitrogen). Key signals include δ ~2.3–3.5 ppm for N–CH₂/CH₃ protons .
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., m/z ~156 [M + H]⁺). Fragmentation patterns distinguish alkyl side chains .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .
Q. How does the substitution pattern on the piperidine ring influence the compound’s physicochemical properties?
- Methodological Answer : The methyl group increases lipophilicity (logP ~1.5–2.0), enhancing membrane permeability, while the propyl chain introduces steric effects that may alter receptor binding. Computational tools like MarvinSketch or ACD/Labs predict solubility, pKa (~9.5–10.5 for the amine), and partition coefficients .
Advanced Research Questions
Q. What strategies are employed to resolve enantiomers of this compound, and how do stereoisomers affect biological activity?
- Methodological Answer : Chiral resolution uses HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Enantiomers may exhibit divergent binding affinities to targets like sigma-1 receptors or monoamine transporters. For example, (R)-enantiomers often show higher CNS activity due to conformational compatibility with hydrophobic binding pockets .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., opioid or dopamine receptors). Focus on hydrogen bonding (amine group) and hydrophobic interactions (alkyl chains) .
- QSAR Studies : Correlate substituent bulkiness (molar refractivity) or electronic effects (Hammett constants) with activity. For instance, longer alkyl chains may reduce solubility but enhance off-target binding .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
- Methodological Answer : Industrial-scale synthesis faces issues like racemization under high heat or acidic/basic conditions. Mitigation strategies include:
- Using mild bases (e.g., DBU) to minimize epimerization.
- Continuous-flow reactors for precise temperature control.
- In-line IR spectroscopy to monitor intermediate stability .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies in reported biological activity data for piperidine derivatives like this compound?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell lines, incubation time). Standardization steps:
- Validate purity via orthogonal methods (HPLC + NMR).
- Replicate assays in multiple models (e.g., in vitro vs. ex vivo).
- Use reference standards (e.g., published IC₅₀ values for analogous compounds) .
Toxicology and Safety
Q. What protocols ensure safe handling of this compound during in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
